5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid
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Overview
Description
5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid is an organic compound featuring an isoxazole ring substituted with a tert-butyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
It’s known that tert-butyl groups can be used as probes in nmr studies of macromolecular complexes . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded structure . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The tert-butyl group has been implicated in various biosynthetic and biodegradation pathways
Pharmacokinetics
The tert-butyl group is known to influence the pharmacokinetics of various compounds . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and interactions with biological membranes.
Result of Action
The tert-butyl group’s unique reactivity could potentially lead to various effects depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an oxidizing agent to yield the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-butyl)-2-methoxyphenylboronic acid
- tert-butyl 3-phenylisoxazole-4-carboxylate
- tert-butyl 3-phenylisoxazole-4-carboxamide
Uniqueness
5-(Tert-butyl)-3-phenylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)12-10(13(16)17)11(15-18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMSFDMBYTIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858490-11-6 |
Source
|
Record name | 5-(tert-butyl)-3-phenylisoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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